molecular formula C20H18N2 B14805347 N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B14805347
M. Wt: 286.4 g/mol
InChI Key: VDKKQZRKTXHUBA-UHFFFAOYSA-N
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Description

N-(2-methylbenzylidene)-N’-phenyl-1,4-benzenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzylidene)-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 2-methylbenzaldehyde and N’-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-methylbenzylidene)-N’-phenyl-1,4-benzenediamine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzylidene)-N’-phenyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-(2-methylbenzylidene)-N’-phenyl-1,4-benzenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-methylbenzylidene)-N’-phenyl-1,4-benzenediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzylidene)-phenylglycine amide
  • N-(2-methylbenzylidene)-4-phenyl-1-piperazinamide

Uniqueness

N-(2-methylbenzylidene)-N’-phenyl-1,4-benzenediamine is unique due to its specific structural features, which allow it to form stable coordination complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis. Additionally, its potential biological activities, such as antimicrobial and antioxidant properties, distinguish it from other similar compounds.

Properties

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

4-[(2-methylphenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C20H18N2/c1-16-7-5-6-8-17(16)15-21-18-11-13-20(14-12-18)22-19-9-3-2-4-10-19/h2-15,22H,1H3

InChI Key

VDKKQZRKTXHUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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